"synthesis and properties of L-Valine, 2,3-dimethyl-"
"synthesis and properties of L-Valine, 2,3-dimethyl-"
Technical Monograph: Synthesis and Physicochemical Profiling of (S)-2-Amino-2,3-dimethylbutanoic Acid ( -Methyl-L-Valine)
Executive Summary & Structural Logic
The target molecule, L-Valine, 2,3-dimethyl- (commonly referred to as
This structural modification introduces two profound effects utilized in modern drug design:
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The Stereoelectronic Lock: The gem-dimethyl-like effect (Thorpe-Ingold effect) severely restricts the rotation around the
( ) and ( ) bonds. This forces peptides containing this residue into stable secondary structures, predominantly -helices or -helices. -
Proteolytic Resistance: The steric bulk of the quaternary center prevents the formation of the transition state required for amide bond hydrolysis by proteases, significantly extending the in vivo half-life of peptidomimetics.
Physicochemical Profile
| Property | Specification | Mechanistic Implication |
| IUPAC Name | (2S)-2-amino-2,3-dimethylbutanoic acid | Defines absolute stereochemistry. |
| Molecular Formula | Increased lipophilicity vs. L-Valine. | |
| Steric Parameter | High A-value | Induces local conformational constraint. |
| pKa ( | ~2.3 (approx) | Slightly less acidic than Val due to inductive effect of methyl. |
| pKa ( | ~9.7 (approx) | Steric hindrance affects deprotonation kinetics. |
| Solubility | Water (Moderate), Alcohols (Good) | Amphiphilic nature allows versatile solvent choices. |
Synthetic Strategy: Self-Regeneration of Stereocenters (SRS)
While the Schöllkopf bis-lactim ether method is a viable route for de novo synthesis, the Seebach Self-Regeneration of Stereocenters (SRS) methodology is the industry standard for converting existing L-amino acids into their
The Retrosynthetic Logic
To methylate L-Valine at the
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Protect the amine and carboxylic acid in a cyclic ring.
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Create a new stereocenter (acetal) that "remembers" the chirality of the original center.
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Destroy the original stereocenter (enolization).
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Recreate the center via sterically controlled electrophilic attack.
Detailed Experimental Protocol
Pre-requisites: Anhydrous conditions (Schlenk line), inert atmosphere (
Step 1: Formation of the Imidazolidinone Template
Reagents: L-Valine, Methylamine, Pivalaldehyde, Pentane.
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Amidation: Convert L-Valine to its N-methyl amide derivative.
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Cyclization: Reflux L-Valine-N-methylamide with pivalaldehyde (2,2-dimethylpropanal) in pentane with a Dean-Stark trap.
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Result: This forms the cis-imidazolidinone. The bulky tert-butyl group from pivalaldehyde is positioned cis to the isopropyl group of valine to minimize steric strain, locking the conformation.
Step 2: Enolization and Methylation (The Critical Step)
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.
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Cooling: Cool a solution of the imidazolidinone in anhydrous THF to -78°C.
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Deprotonation: Add LDA slowly. The ring becomes planar (enolate formation), destroying the original C
chirality. However, the tert-butyl group at C2 remains, shielding the "top" face of the ring. -
Alkylation: Add Methyl Iodide (MeI). Due to the steric bulk of the tert-butyl group, the electrophile (MeI) is forced to attack from the face opposite the tert-butyl group (anti-approach).
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Result: This stereoselective attack regenerates the quaternary center with the desired configuration.
Step 3: Hydrolysis
Reagents: 6N HCl, Heat.
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Reflux the methylated heterocycle in 6N HCl.
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This cleaves the aminal and amide bonds, releasing the free amino acid and the auxiliary (which can be removed).
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Purify via ion-exchange chromatography (Dowex 50W) to isolate pure
-methyl-L-valine.
Visualization of Synthetic Pathway
The following diagram illustrates the stereochemical control mechanism in the Seebach SRS method.
Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway. Note how the tert-butyl group directs the Methyl Iodide attack.
Applications in Peptidomimetics & Coupling Protocols
Integrating
Coupling Challenges
The amine group is attached to a quaternary carbon. The surrounding methyl and isopropyl groups create a "steric wall," reducing the kinetic rate of nucleophilic attack on activated esters.
Recommended Coupling System
Do not use EDC/NHS or standard HBTU.
The Gold Standard Protocol:
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Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
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Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction rate compared to HOBt.
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Base: DIPEA or TMP (2,4,6-Trimethylpyridine) if racemization of the partner amino acid is a concern (though
-methyl valine itself cannot racemize easily once formed). -
Reaction Time: Extended reaction times (4–24 hours) and double coupling cycles are often required.
Impact on Peptide Topology
Figure 2: Mechanistic impact of Alpha-Methyl-Valine on peptide architecture and stability.
References
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Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
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Toniolo, C., et al. (1993). "Control of peptide conformation by the alpha-methylvaline residue." Biopolymers.
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Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry.
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Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Peptide Science. (Demonstrates HATU coupling for hindered AAs).
